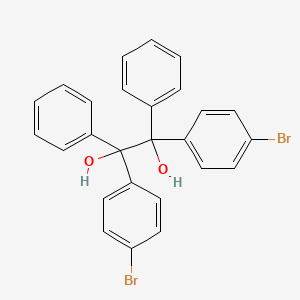
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the selective hydrogenation of a tolane precursor. The key steps include:
Synthesis of the Tolane Precursor: The tolane precursor is synthesized by coupling 4-bromobenzaldehyde with phenylacetylene under Sonogashira coupling conditions.
Selective Hydrogenation: The tolane precursor is selectively hydrogenated using a palladium catalyst to yield 1,2-bis(4-bromophenyl)ethane.
Hydroxylation: The final step involves the hydroxylation of 1,2-bis(4-bromophenyl)ethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-dione.
Reduction: Formation of 1,2-diphenylethane-1,2-diol.
Substitution: Formation of 1,2-bis(4-substituted phenyl)-1,2-diphenylethane-1,2-diol.
科学研究应用
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as molecular electronics and photonic devices.
作用机制
The mechanism of
属性
CAS 编号 |
5472-32-2 |
|---|---|
分子式 |
C26H20Br2O2 |
分子量 |
524.2 g/mol |
IUPAC 名称 |
1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H20Br2O2/c27-23-15-11-21(12-16-23)25(29,19-7-3-1-4-8-19)26(30,20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,29-30H |
InChI 键 |
LEJPPPIIEHGEFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
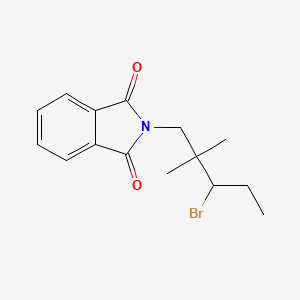
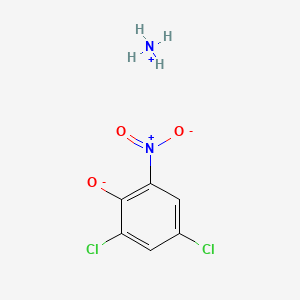
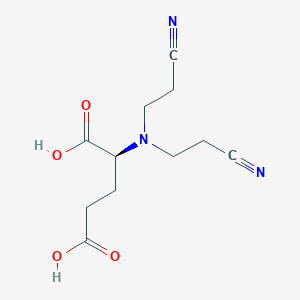
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)



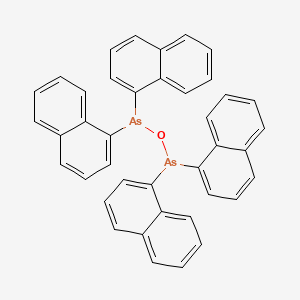

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
